REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([N:8]2[C:12](=[O:13])[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:10][N:9]2CC)[CH:5]=[CH:6][CH:7]=1.Cl.[F:23][C:24]([F:34])([F:33])C1C=C(NN)C=CC=1.C1C=CC=CC=1>C(N(CC)CC)C>[C:14]1([C:11]2[C:12](=[O:13])[N:8]([C:4]3[CH:3]=[C:2]([C:24]([F:34])([F:33])[F:23])[CH:7]=[CH:6][CH:5]=3)[NH:9][CH:10]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1N(C=C(C1=O)C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=C(C=CC1)NN)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CNN(C1=O)C=1C=C(C=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |